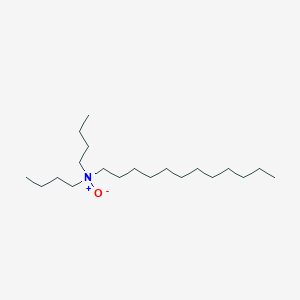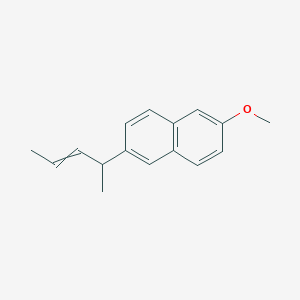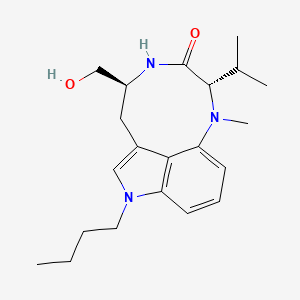![molecular formula C14H7Cl3N2O2 B14336948 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 106218-68-2](/img/structure/B14336948.png)
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyridine and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with trichloromethyl isocyanate to form an intermediate, which is then cyclized with phthalic anhydride under reflux conditions to yield the final product . The reaction conditions often require the use of solvents like methanol or dimethylformamide (DMF) and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic and anticancer activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also contain a pyridine ring and have shown promising anticancer properties.
Uniqueness
2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the trichloromethyl group and isoindole structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
106218-68-2 |
|---|---|
Formule moléculaire |
C14H7Cl3N2O2 |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
2-[4-(trichloromethyl)pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-14(16,17)8-5-6-18-11(7-8)19-12(20)9-3-1-2-4-10(9)13(19)21/h1-7H |
Clé InChI |
OTBXSHMBMCKWDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)

![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)


![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)


![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)

